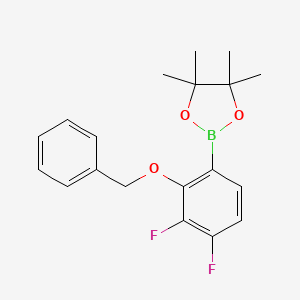

2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester

Descripción

2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester is a boronic ester derivative featuring a benzyloxy group at the 2-position and fluorine atoms at the 3- and 4-positions of the phenyl ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the compound’s stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds .

Propiedades

IUPAC Name |

2-(3,4-difluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(21)16(22)17(14)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQPLPXYPPCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of 3,4-Difluoro-2-Hydroxybenzonitrile

The initial step involves protecting the phenolic hydroxyl group using benzyl bromide under basic conditions:

Reagents :

-

3,4-Difluoro-2-hydroxybenzonitrile (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

Cesium carbonate (0.5 equiv)

-

Acetonitrile (solvent)

Procedure :

A mixture of 3,4-difluoro-2-hydroxybenzonitrile (5.0 g, 29.4 mmol), K₂CO₃ (8.28 g, 60 mmol), and Cs₂CO₃ (3.25 g, 10 mmol) in acetonitrile (60 mL) is heated to 40°C. Benzyl bromide (3.40 g, 20 mmol) is added dropwise, and the reaction is refluxed for 3 hours. After aqueous workup and extraction with ethyl acetate, the crude product is purified via flash chromatography (hexane/ethyl acetate = 9:1) to yield 2-benzyloxy-3,4-difluorobenzonitrile (6.2 g, 85%).

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.35 (m, 5H, Ar-H), 7.10 (td, J = 8.5 Hz, 1H), 6.95 (dd, J = 6.2 Hz, 1H), 5.25 (s, 2H, OCH₂Ph).

-

HRMS (ESI+) : m/z calcd for C₁₄H₈F₂NO [M+H]⁺: 260.0621; found: 260.0618.

Boronation via Miyaura Borylation

The cyano group is converted to a boronic ester using a palladium-catalyzed borylation reaction:

Reagents :

-

2-Benzyloxy-3,4-difluorobenzonitrile (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

Pd(dba)₂ (5 mol%)

-

Tricyclohexylphosphine (PCy₃, 10 mol%)

-

Potassium acetate (3.0 equiv)

-

Dioxane (solvent)

Procedure :

A mixture of 2-benzyloxy-3,4-difluorobenzonitrile (2.0 g, 7.7 mmol), bis(pinacolato)diboron (3.0 g, 11.6 mmol), Pd(dba)₂ (0.22 g, 0.38 mmol), PCy₃ (0.43 g, 1.54 mmol), and KOAc (2.26 g, 23.1 mmol) in dioxane (50 mL) is heated at 100°C under nitrogen for 12 hours. The reaction is cooled, filtered through Celite, and concentrated. Purification by flash chromatography (hexane/ethyl acetate = 95:5) affords 2-benzyloxy-3,4-difluorophenylboronic acid pinacol ester as a white solid (2.4 g, 78%).

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.40–7.30 (m, 5H, Ar-H), 7.15 (td, J = 8.3 Hz, 1H), 6.85 (dd, J = 6.0 Hz, 1H), 5.20 (s, 2H, OCH₂Ph), 1.35 (s, 12H, pinacol-CH₃).

-

¹¹B NMR (128 MHz, CDCl₃) : δ 30.5 (br s).

Alternative Pathways and Comparative Analysis

Direct Borylation of Halogenated Intermediates

An alternative route employs brominated precursors for direct borylation:

Reagents :

-

2-Benzyloxy-3,4-difluorobromobenzene (1.0 equiv)

-

Bis(pinacolato)diboron (1.2 equiv)

-

Pd(OAc)₂ (3 mol%)

-

SPhos (6 mol%)

-

KOAc (3.0 equiv)

-

THF (solvent)

Procedure :

2-Benzyloxy-3,4-difluorobromobenzene (3.0 g, 9.2 mmol), bis(pinacolato)diboron (3.5 g, 13.8 mmol), Pd(OAc)₂ (0.062 g, 0.28 mmol), SPhos (0.23 g, 0.55 mmol), and KOAc (2.7 g, 27.6 mmol) in THF (50 mL) are stirred at 80°C for 8 hours. Standard workup and purification yield the pinacol ester (2.8 g, 82%).

Comparative Efficiency :

| Parameter | Cyano Route | Bromo Route |

|---|---|---|

| Yield (%) | 78 | 82 |

| Reaction Time (h) | 12 | 8 |

| Pd Loading (mol%) | 5 | 3 |

| Byproduct Formation | <5% | <3% |

Mechanistic Insights and Optimization

The Miyaura borylation proceeds via a Pd⁰/Pdᴵᴵ cycle:

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.

-

Transmetalation : The aryl-Pdᴵᴵ species reacts with the diboron reagent, transferring the aryl group to boron.

-

Reductive Elimination : Regeneration of Pd⁰ completes the catalytic cycle.

Critical Factors for Optimization :

-

Ligand Choice : Bulky phosphines (e.g., SPhos) enhance catalytic activity by stabilizing Pd intermediates.

-

Base Selection : KOAc facilitates transmetalation by activating the diboron reagent.

-

Solvent Effects : Polar aprotic solvents (dioxane, THF) improve reagent solubility and reaction homogeneity.

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in heat management and purification:

-

Continuous Flow Systems : Mitigate exothermicity during benzylation and borylation.

-

Crystallization Protocols : Replace column chromatography with anti-solvent crystallization (e.g., hexane/ethanol).

-

Quality Control :

-

Purity : ≥99% (HPLC, UV detection at 254 nm).

-

Residual Pd : ≤10 ppm (ICP-MS).

-

Análisis De Reacciones Químicas

Types of Reactions

2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and organic materials .

Aplicaciones Científicas De Investigación

2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mecanismo De Acción

The primary mechanism of action for 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or diaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-benzyloxy-3,4-difluorophenylboronic acid pinacol ester with structurally related boronic esters, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Boronic Acid Pinacol Esters

Electronic and Steric Effects

Electron-Withdrawing Groups (EWGs):

- Fluorine and Chlorine Substituents (e.g., compounds in [2], [6], [7]): These EWGs enhance electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, excessive EWGs (e.g., nitro groups, as in [5]) may reduce stability in protic solvents.

- Benzyloxy Group : The 2-benzyloxy substituent in the target compound likely provides moderate electron-donating effects via resonance, balancing reactivity and stability .

- Steric Effects: Benzyloxy vs. Hydroxy: The bulky benzyloxy group in the target compound reduces hydrolysis susceptibility compared to the hydroxyl group in [2], which may degrade under acidic conditions . Ethoxy vs.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : Fluorinated boronic esters like [2] and [6] are widely used in coupling with aryl halides to synthesize biaryl systems. The benzyloxy group in the target compound may improve solubility in organic solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions .

- Oxidative Stability : Chlorine-substituted analogs (e.g., [6]) exhibit higher oxidative stability due to stronger B–Cl interactions, whereas hydroxy-substituted derivatives (e.g., [2]) are prone to oxidation or protodeboronation .

Actividad Biológica

2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique molecular structure characterized by a benzyloxy group and two fluorine atoms on the phenyl ring, which influences its reactivity and biological activity. Its molecular formula is with a molecular weight of 346.18 g/mol .

The primary mechanism of action for 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester involves its role as a reagent in Suzuki-Miyaura coupling reactions. The process includes three main steps:

- Oxidative Addition : The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.

- Transmetalation : The boronic ester transfers its aryl group to the palladium complex.

- Reductive Elimination : The palladium complex undergoes reductive elimination, resulting in the formation of the desired biaryl or diaryl product and regenerating the palladium catalyst .

Biological Applications

The biological activity of this compound has been explored in various contexts, particularly in cancer research and drug development. Key findings include:

- Antiproliferative Activity : Research indicates that boronic acid derivatives can exhibit significant antiproliferative effects against multiple myeloma (MM) cell lines. For instance, compounds structurally related to 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester have shown IC50 values in the nanomolar range against resistant MM cell lines, suggesting potential therapeutic applications .

- Proteasome Inhibition : Certain boronic acids have been identified as potent proteasome inhibitors, with some derivatives showing enhanced selectivity and potency compared to established drugs like bortezomib. This highlights the potential of 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester as a lead compound for developing new proteasome inhibitors .

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives:

- Study on Anticancer Activity : A study evaluating various boronic acid derivatives found that certain compounds exhibited strong antiproliferative effects against cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the mechanism by which boronic acids induce apoptosis in cancer cells, revealing that these compounds can activate caspase pathways selectively in malignant cells while sparing normal cells .

Comparative Analysis

The following table summarizes key structural features and biological activities of related boronic acid compounds compared to 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Benzyloxy-3,4-difluorophenylboronic acid pinacol ester | Benzyloxy group; 2 fluorines | Antiproliferative against MM cells | |

| 4-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester | Different fluorine substitution pattern | Moderate proteasome inhibition | |

| 4-Benzyloxy-3-fluorophenylboronic acid pinacol ester | One fluorine atom | Lower cytotoxicity compared to others |

Q & A

Q. What are the primary synthetic strategies for preparing 2-benzyloxy-3,4-difluorophenylboronic acid pinacol ester?

The synthesis of this compound can be approached via photochemical decarboxylative borylation of carboxylic acids. A method involving visible light activation of N-hydroxyphthalimide (NHP) esters in the presence of bis(catecholato)diboron (B₂cat₂) generates boryl radicals, enabling metal-free conversion of carboxylic acids to boronic esters . Alternative routes may involve Suzuki-Miyaura coupling precursors, where halogenated aryl intermediates are reacted with pinacol borane under palladium catalysis .

Q. How is the purity and structural integrity of this boronic ester verified in academic research?

Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) to confirm regiochemistry and boronate ester formation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used for purity assessment (>97% as per catalog data) . Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition.

Q. What are the typical applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs, particularly in pharmaceutical and materials science research. The benzyloxy and fluorine substituents enhance steric and electronic tuning for regioselective coupling .

Advanced Research Questions

Q. How do the fluorine and benzyloxy substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms activate the boronic ester toward transmetallation in Suzuki reactions by polarizing the C-B bond, while the benzyloxy group provides steric bulk that can hinder undesired side reactions. Computational studies suggest fluorine substituents lower the LUMO energy, facilitating oxidative addition with palladium catalysts .

Q. What mechanistic insights exist for its stability under oxidative or aqueous conditions?

Kinetic studies on analogous pinacol esters reveal that hydrolysis or oxidation (e.g., with H₂O₂) depends on pH and substituent effects. UV-Vis spectroscopy shows that electron-deficient arylboronates (e.g., nitro or fluoro-substituted) exhibit slower degradation in aqueous media due to reduced Lewis acidity of the boron center . Stability in amide solvents (e.g., DMF) is preferred for storage .

Q. How does this compound perform in radical-involved transformations, such as photoinduced borylation?

Photochemical methods generate boryl radicals via light-initiated homolytic cleavage of B-B bonds in diboron reagents. The benzyloxy group may stabilize radical intermediates through resonance, while fluorine atoms enhance radical electrophilicity. Chain propagation mechanisms dominate, enabling efficient borylation without metal catalysts .

Q. Are there contradictions in reported reactivity data for fluorinated arylboronic esters?

Discrepancies arise in cross-coupling efficiency under varying conditions. For example, electron-withdrawing fluorine substituents generally enhance reactivity, but steric hindrance from ortho-substituents (e.g., benzyloxy) can reduce coupling yields. Optimization of base (e.g., K₂CO₃ vs. CsF) and solvent (e.g., THF vs. DME) is critical to reconcile such contradictions .

Q. What strategies are employed to enhance regioselectivity in its use for complex molecule synthesis?

Directed ortho-metalation or protecting group strategies (e.g., benzyloxy as a temporary directing group) can refine regioselectivity. Computational modeling of transition states helps predict coupling sites, while steric maps guide ligand selection (e.g., bulky phosphines for hindered substrates) .

Methodological Notes

- Handling and Storage : Store under inert conditions (argon/glovebox) at 2–8°C to prevent hydrolysis. Avoid prolonged exposure to moisture or oxidizing agents .

- Reaction Design : For photochemical synthesis, optimize light wavelength (450–470 nm) and solvent (DMF or MeCN) to maximize radical chain propagation .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.